

# GC-MS fragmentation patterns of 5-Chloro-4-methyl-2-nitropyridine

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## Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitropyridine

Cat. No.: B13876574

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Technical Guide: GC-MS Elucidation and Comparative Fragmentation of **5-Chloro-4-methyl-2-nitropyridine**

## Executive Summary

**5-Chloro-4-methyl-2-nitropyridine** is a critical heterocyclic intermediate used in the synthesis of agrochemicals and kinase inhibitors. In drug development, its structural integrity is paramount, yet it is frequently confused with regioisomers such as 2-chloro-4-methyl-3-nitropyridine or 4-chloro-2-methyl-3-nitropyridine.

This guide provides a definitive mass spectrometric characterization of **5-Chloro-4-methyl-2-nitropyridine**. Unlike its isomers, this compound lacks an ortho relationship between the nitro and methyl groups, resulting in a distinct fragmentation fingerprint characterized by the absence of the  $[M-17]^+$  (loss of OH) rearrangement peak, a feature that dominates the spectra of its ortho-substituted counterparts.

## Compound Profile & Technical Specifications

Property	Specification
IUPAC Name	5-Chloro-4-methyl-2-nitropyridine
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Exact Mass	172.0040 ( <sup>35</sup> Cl)
Molecular Weight	172.57 g/mol
Isotopic Pattern	Distinct <sup>35</sup> Cl/ <sup>37</sup> Cl ratio (3:1) at m/z 172/174
Key Structural Feature	Nitro group (C2) is meta to Methyl (C4) and para to Chloro (C5). No Ortho Effect.

## Experimental Protocol: GC-MS Acquisition

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This method ensures sufficient thermal stability for the nitro group while maximizing ionization efficiency.

### Sample Preparation:

- Solvent: Dichloromethane (HPLC Grade).
- Concentration: 100 µg/mL.
- Derivatization: None required (compound is sufficiently volatile).

### GC Parameters:

- Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID × 0.25 µm df).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode @ 250°C.
- Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

### MS Parameters (EI Source):

- Ionization Energy: 70 eV.
- Source Temp: 230°C.
- Transfer Line: 280°C.
- Scan Range: m/z 40–300.

## Fragmentation Analysis & Mechanistic Pathways

The Electron Ionization (EI) spectrum of **5-Chloro-4-methyl-2-nitropyridine** is governed by the stability of the pyridine ring and the lability of the nitro group.

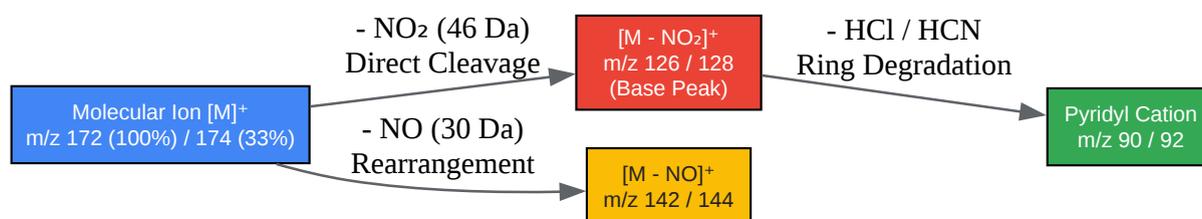
### Primary Ion Clusters

- Molecular Ion  $[M]^+$  (m/z 172/174):
  - The molecular ion is distinct but not the base peak due to the labile nitro group.
  - Diagnostic: A 3:1 intensity ratio between m/z 172 and 174 confirms the presence of one Chlorine atom.
- Loss of Nitro Group  $[M-NO_2]^+$  (m/z 126/128):
  - Mechanism: Radical cleavage of the C-N bond connecting the nitro group to the pyridine ring.
  - Observation: This is typically the Base Peak (100%). The resulting ion is a chloromethylpyridine cation ( $C_6H_5ClN^+$ ), which retains the chlorine isotope pattern (126/128).
- Loss of Nitroso  $[M-NO]^+$  (m/z 142/144):
  - Mechanism: Nitro-nitrite rearrangement followed by loss of NO radical.
  - Observation: A significant secondary peak.
- Ring Degradation (m/z 90/92):

- o Mechanism: Loss of HCl from the  $[M-NO_2]^+$  species or loss of HCN/HNC from the ring structure.

## Visualizing the Fragmentation Pathway

The following diagram illustrates the primary decay channels. Note the absence of the "Ortho-Effect" pathway.



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Figure 1: Mechanistic fragmentation pathway of **5-Chloro-4-methyl-2-nitropyridine**. The dominant pathway is the direct loss of the nitro group.

## Comparative Guide: Distinguishing Isomers

The most common analytical challenge is distinguishing the target compound from its isomers where the methyl and nitro groups are adjacent (ortho).

The "Ortho Effect" Rule: In nitropyridines where a methyl group is ortho to the nitro group (e.g., positions 3 and 4), a specific rearrangement occurs:

- Hydrogen transfer from Methyl to Nitro oxygen.
- Loss of an OH radical (17 Da).<sup>[1]</sup>
- Formation of a stable  $[M-17]^+$  ion.

Since **5-Chloro-4-methyl-2-nitropyridine** has a meta relationship (positions 2 and 4), this pathway is blocked.

## Differentiation Table

Feature	Target: 5-Chloro-4-methyl-2-nitropyridine	Isomer: 2-Chloro-4-methyl-3-nitropyridine	Isomer: 3-Methyl-2-nitropyridine
Structure	NO <sub>2</sub> (C2) / Me (C4)	NO <sub>2</sub> (C3) / Me (C4)	NO <sub>2</sub> (C2) / Me (C3)
Relationship	Meta (Non-adjacent)	Ortho (Adjacent)	Ortho (Adjacent)
[M-OH] <sup>+</sup> (m/z 155)	Absent / Negligible (<2%)	Prominent / Base Peak	Prominent
Base Peak	m/z 126 [M-NO <sub>2</sub> ] <sup>+</sup>	m/z 155 [M-OH] <sup>+</sup>	m/z 121 [M-OH] <sup>+</sup>
[M-NO <sub>2</sub> ] <sup>+</sup>	Dominant	Moderate	Moderate

Analyst Note: If your spectrum shows a significant peak at m/z 155, you likely have the 3-nitro isomer, not the 2-nitro target.

## References

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